![molecular formula C18H24O5S B14309595 Dimethyl 4-formyl-4-[2-(phenylsulfanyl)ethyl]heptanedioate CAS No. 113541-83-6](/img/structure/B14309595.png)
Dimethyl 4-formyl-4-[2-(phenylsulfanyl)ethyl]heptanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 4-formyl-4-[2-(phenylsulfanyl)ethyl]heptanedioate is an organic compound with a complex structure that includes both ester and aldehyde functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-formyl-4-[2-(phenylsulfanyl)ethyl]heptanedioate typically involves multi-step organic reactions. One common method includes the esterification of heptanedioic acid followed by the introduction of the phenylsulfanyl group through a nucleophilic substitution reaction. The formyl group is then introduced via a formylation reaction, often using reagents like formic acid or formyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency and selectivity of the reactions.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-formyl-4-[2-(phenylsulfanyl)ethyl]heptanedioate can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylsulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like halides, thiols, or amines
Major Products
Oxidation: Dimethyl 4-carboxy-4-[2-(phenylsulfanyl)ethyl]heptanedioate
Reduction: Dimethyl 4-hydroxymethyl-4-[2-(phenylsulfanyl)ethyl]heptanedioate
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Dimethyl 4-formyl-4-[2-(phenylsulfanyl)ethyl]heptanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 4-formyl-4-[2-(methylsulfanyl)ethyl]heptanedioate
- Dimethyl 4-formyl-4-[2-(ethylsulfanyl)ethyl]heptanedioate
- Dimethyl 4-formyl-4-[2-(benzylsulfanyl)ethyl]heptanedioate
Uniqueness
Dimethyl 4-formyl-4-[2-(phenylsulfanyl)ethyl]heptanedioate is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties compared to its analogs. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various research applications.
Properties
| 113541-83-6 | |
Molecular Formula |
C18H24O5S |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
dimethyl 4-formyl-4-(2-phenylsulfanylethyl)heptanedioate |
InChI |
InChI=1S/C18H24O5S/c1-22-16(20)8-10-18(14-19,11-9-17(21)23-2)12-13-24-15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3 |
InChI Key |
PCEWTPHEKHMISF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(CCC(=O)OC)(CCSC1=CC=CC=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Dimethyl 2-[(E)-benzylideneamino]-2-methylhexanedioate](/img/structure/B14309530.png)
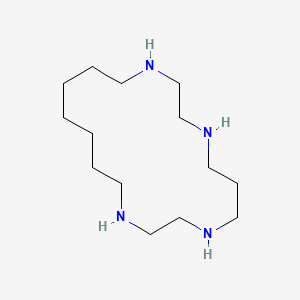
![Chloro(diphenyl)[(propan-2-yl)oxy]silane](/img/structure/B14309546.png)
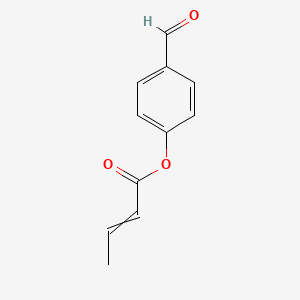
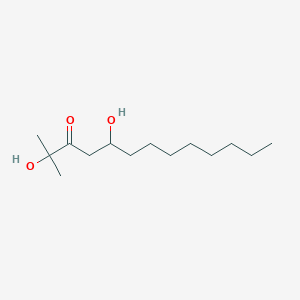
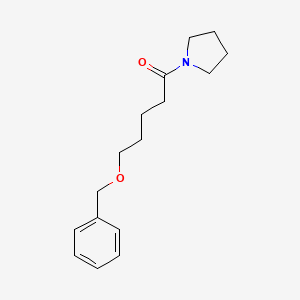
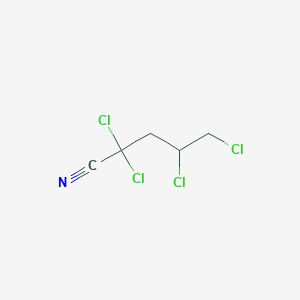
![2,4,6-Tris{[(hydroxymethyl)(methyl)amino]methyl}phenol](/img/structure/B14309575.png)
